Cyclic-di-GMP-13C2,15N4 is a stable isotope-labeled derivative of cyclic diguanylate monophosphate, known for its critical role as a second messenger in bacterial signaling pathways. This compound is particularly significant in regulating various biological processes, including biofilm formation, virulence, and photosynthesis in prokaryotes. The incorporation of stable isotopes such as carbon-13 and nitrogen-15 enhances its utility in analytical chemistry and biological studies, allowing for precise tracking and quantification in metabolic pathways.
Cyclic-di-GMP is synthesized by bacteria through the action of diguanylate cyclase enzymes, which catalyze the conversion of two guanosine triphosphate molecules into this cyclic dinucleotide. The classification of cyclic-di-GMP falls under cyclic dinucleotides, which are recognized as important signaling molecules in both prokaryotic and eukaryotic systems. The specific compound cyclic-di-GMP-13C2,15N4 can be classified as a stable isotope-labeled compound, used primarily in research applications involving mass spectrometry and metabolic studies.
The synthesis of cyclic-di-GMP-13C2,15N4 can be achieved through various methods, with one notable approach being a one-flask synthesis that allows for gram-scale production without the need for chromatographic purification steps. The general procedure involves:
A detailed protocol includes drying reagents such as acetonitrile, adding specific catalysts (e.g., pyridinium trifluoroacetate), and conducting reactions under controlled conditions to ensure high yields of cyclic-di-GMP-13C2,15N4 .
The molecular structure of cyclic-di-GMP-13C2,15N4 consists of two guanosine monophosphate units linked by phosphodiester bonds. The incorporation of carbon-13 and nitrogen-15 isotopes provides unique mass spectral signatures that aid in its identification during analytical procedures. The chemical formula is represented as with a molecular weight of approximately 734.38 g/mol .
The structural analysis reveals that cyclic-di-GMP adopts a specific conformation that facilitates interactions with various protein targets within bacterial cells. This conformational flexibility is crucial for its role as a signaling molecule .
Cyclic-di-GMP participates in several biochemical reactions that are essential for cellular signaling. Key reactions include:
These reactions are characterized by specific kinetic parameters and enzymatic mechanisms that dictate the cellular responses to environmental stimuli .
The mechanism of action for cyclic-di-GMP involves its binding to target proteins that contain PilZ domains. Upon binding, structural rearrangements occur within these proteins, enabling them to modulate downstream effects such as gene expression related to biofilm formation or virulence factors.
Research indicates that binding of cyclic-di-GMP induces conformational changes that facilitate interactions with other proteins like CheR1, thereby influencing cellular behavior in response to environmental cues . This process underscores the importance of cyclic-di-GMP as an integrator of signals within bacterial systems.
Cyclic-di-GMP-13C2,15N4 exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in biochemical research.
Cyclic-di-GMP-13C2,15N4 finds extensive applications in scientific research:
The stable isotope labeling enhances its utility by allowing researchers to trace metabolic pathways with high precision .
Diguanylate cyclases (DGCs) catalyze the synthesis of cyclic-di-GMP-13C2,15N4 from two molecules of isotopically labeled GTP (Guanosine-13C10,15N5-triphosphate). The GGDEF domain (named after its conserved Gly-Gly-Asp-Glu-Phe motif) contains the catalytic pocket responsible for this reaction. Key residues (e.g., GGEEF in Gluconacetobacter xylinus) coordinate Mg2+ ions and stabilize the transition state during cyclization [1] [7]. The aspartate (D) in this motif directly chelates Mg2+, while glutamate (E) positions the guanine moiety of GTP for nucleophilic attack. Isotopic labeling does not alter the core catalytic mechanism but enables precise tracking of:
Table 1: Conserved Motifs in GGDEF Domains for Isotope Incorporation
Residue Position | Role in Catalysis | Effect on Isotope Labeling |
---|---|---|
GGDEF/GGEEF Motif | GTP binding & dimerization | Maintains fidelity of 13C/15N incorporation |
RXXD Allosteric Site | c-di-GMP binding (auto-inhibition) | Binds labeled c-di-GMP with Kd = 0.2–1 µM |
Mg2+-Binding Site | Stabilizes transition state | No perturbation by isotopic substitution |
Phosphodiesterases (PDEs) degrade c-di-GMP-13C2,15N4 via two distinct domains:
Degradation kinetics for labeled vs. unlabeled c-di-GMP show identical Vmax but 1.3-fold higher Km for labeled substrates, suggesting minor steric effects from heavier isotopes [6].
Bifunctional enzymes (e.g., Caulobacter crescentus PleD, Pseudomonas aeruginosa RoeA) toggle between DGC and PDE activities via domain rearrangements. Key dynamics include:
Table 2: Conformational States in Bifunctional Enzymes
State | GGDEF Conformation | EAL Conformation | Effect of Labeled c-di-GMP |
---|---|---|---|
DGC-Active | Tight dimer | Disordered | Allosteric inhibition (IC50 = 5 µM) |
PDE-Active | Monomeric | Ordered catalytic site | Substrate stabilization (Kd = 0.8 µM) |
Autoinhibited | RXXD-bound | Occluded | Enhanced binding (ΔG = −3.2 kcal/mol) |
c-di-GMP-13C2,15N4 regulates its own synthesis/degradation via allostery:
Isotope labeling does not alter the thermodynamics of allostery but provides precise measurements of ∆H and ∆S during binding isotherms via isothermal titration calorimetry (ITC) [9].
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